Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions vs. Non-Iodinated Analogs
The presence of iodine at the 3-position of 4,6-dichloro-3-iodoquinoline significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to non-iodinated analogs such as 4,6-dichloroquinoline . While specific yield data for 4,6-dichloro-3-iodoquinoline in Suzuki or Sonogashira couplings is not provided in the source, the general principle that aryl iodides are superior coupling partners to aryl chlorides or bromides is well-established in the class of halogenated quinolines [1]. The 3-iodo group allows for selective functionalization, leaving the 4- and 6-chloro substituents available for subsequent orthogonal transformations [2].
| Evidence Dimension | Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | Enhanced reactivity due to 3-iodo group (aryl iodide) |
| Comparator Or Baseline | 4,6-Dichloroquinoline (aryl chlorides only) |
| Quantified Difference | Not explicitly quantified in source, but general class trend indicates aryl iodides are orders of magnitude more reactive than aryl chlorides in Pd-catalyzed couplings |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) |
Why This Matters
The 3-iodo group enables efficient and selective functionalization, which is critical for constructing complex molecules in drug discovery.
- [1] Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. 2011. http://english.licp.cas.cn/rh/rp/201107/t20110713_72711.html. View Source
- [2] Shaukat Ali, Hai-Tao Zhu, Xiao-Feng Xia, et al. Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters. 2011, 13(10), 2598-2601. DOI: 10.1021/ol2007154. View Source
